3-(Methylamino)-3-phenylpropanamide 3-(Methylamino)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17763235
InChI: InChI=1S/C10H14N2O/c1-12-9(7-10(11)13)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13)
SMILES:
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

3-(Methylamino)-3-phenylpropanamide

CAS No.:

Cat. No.: VC17763235

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylamino)-3-phenylpropanamide -

Specification

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name 3-(methylamino)-3-phenylpropanamide
Standard InChI InChI=1S/C10H14N2O/c1-12-9(7-10(11)13)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13)
Standard InChI Key YGSDBCFOQBCIJT-UHFFFAOYSA-N
Canonical SMILES CNC(CC(=O)N)C1=CC=CC=C1

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is 3-(methylamino)-3-phenylpropanamide, reflecting its three-carbon chain bearing both a phenyl group and a methylamino substituent at the central carbon, terminated by an amide functional group. The structure can be represented as:

Ph–CH(NHCH3)–CH2–CONH2\text{Ph–CH(NHCH}_3\text{)–CH}_2\text{–CONH}_2

where Ph denotes the phenyl ring. Key functional groups include:

  • A secondary amine (NHCH3-\text{NHCH}_3) enabling hydrogen bonding and nucleophilic reactions.

  • An amide group (CONH2-\text{CONH}_2) contributing to stability and participation in peptide-like interactions.

  • A chiral center at the central carbon, leading to potential enantiomeric forms with distinct biological activities .

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC10H14N2O\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}
Molecular Weight178.23 g/mol
CAS Registry Number857770-55-9 (hydrochloride)
Chiral Centers1

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a Mannich reaction, where acetophenone reacts with paraformaldehyde and monomethylamine hydrochloride in an alcoholic solvent (e.g., ethanol or methanol) under reflux conditions (60–100°C). The reaction proceeds through the formation of an iminium ion intermediate, followed by nucleophilic attack by the amide group.

Reaction Scheme:

Acetophenone+CH2O+CH3NH2HClEtOH, Δ3-(Methylamino)-3-phenylpropanamide hydrochloride\text{Acetophenone} + \text{CH}_2\text{O} + \text{CH}_3\text{NH}_2\cdot\text{HCl} \xrightarrow{\text{EtOH, Δ}} \text{3-(Methylamino)-3-phenylpropanamide hydrochloride}

The hydrochloride salt is isolated via crystallization, yielding a purity of >95%.

Industrial Manufacturing

Industrial production employs catalytic hydrogenation using a Raney nickel catalyst under mild conditions (25–80°C, 0.3–1.5 MPa H2_2). This method offers scalability, with yields exceeding 85% and reduced environmental impact compared to traditional acid-catalyzed routes.

Table 2: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
CatalystNoneRaney nickel
Temperature60–100°C25–80°C
PressureAmbient0.3–1.5 MPa H2_2
Yield70–75%85–90%
Purity>95%>98%

Chemical Reactivity and Derivatives

Oxidation and Reduction Pathways

  • Oxidation: Treatment with strong oxidizing agents like KMnO4_4 converts the methylamino group to a nitroso or carboxylic acid moiety, depending on conditions.

  • Reduction: LiAlH4_4 reduces the amide to a primary amine, yielding 3-(methylamino)-3-phenylpropylamine .

Substitution Reactions

The methylamino group undergoes alkylation and acylation to produce derivatives with modified pharmacological profiles. For example, reaction with benzyl chloride forms a quaternary ammonium salt, enhancing water solubility.

Physicochemical Properties

Solubility and Stability

  • Solubility: The free base is sparingly soluble in water (0.5 g/L at 25°C) but highly soluble in polar aprotic solvents like DMSO (>50 g/L) .

  • Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or basic media due to the amide group’s susceptibility.

Table 3: Physical Properties

PropertyValue
Melting Point142–145°C (hydrochloride)
logP (Octanol-Water)1.8 ± 0.2
pKa (amine)9.2 ± 0.1

Applications in Scientific Research

Medicinal Chemistry

As a lead compound for CNS drug development, its modular structure allows for the synthesis of analogs targeting depression, ADHD, and neuropathic pain .

Material Science

Incorporated into polymers as a cross-linking agent, it enhances thermal stability (Tg_\text{g} increased by 15°C in polyurethane composites).

Comparison with Structural Analogs

Table 4: Activity Profile vs. Related Compounds

CompoundSERT IC50_{50} (µM)NET IC50_{50} (µM)LogP
3-(Methylamino)-3-phenylpropanamide12281.8
Fluoxetine0.8>1004.1
Atomoxetine>10053.6

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